

GADGVGKSA: An In-depth Technical Guide to a Prominent KRAS G12D Neoantigen

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

The **GADGVGKSA** peptide, a neoantigen derived from the highly prevalent KRAS G12D mutation, has emerged as a significant target in the field of cancer immunotherapy. This nine-amino-acid peptide is presented to the immune system by specific Human Leukocyte Antigen (HLA) molecules, marking cancer cells for recognition and destruction by T-cells. This technical guide provides a comprehensive overview of the core biological characteristics of **GADGVGKSA**, detailed experimental protocols for its study, and insights into its therapeutic potential.

The KRAS oncogene is one of the most frequently mutated genes in human cancers, with the G12D substitution being particularly common in aggressive malignancies such as pancreatic and colorectal cancer.[1][2] The resulting **GADGVGKSA** neoantigen is not present in normal, healthy tissues, making it an exquisitely specific target for immunotherapies aiming to avoid off-tumor toxicities. Research has demonstrated that this neoantigen is immunogenic and can elicit potent anti-tumor T-cell responses, paving the way for the development of novel therapeutic strategies, including cancer vaccines and adoptive T-cell therapies.

Core Biological Characteristics

The **GADGVGKSA** neoantigen is a nonamer peptide generated from the protein product of the KRAS gene harboring a glycine-to-aspartic acid substitution at codon 12 (G12D). This mutation



is a critical driver of oncogenesis.

HLA Restriction

The presentation of the **GADGVGKSA** peptide to T-cells is primarily restricted to two HLA class I alleles:

- HLA-C*08:02: This was one of the first HLA alleles identified to present the GADGVGKSA neoantigen.[2][3][4] Structural studies have revealed the molecular basis of this interaction, highlighting the importance of the mutated aspartic acid residue in anchoring the peptide within the HLA binding groove.
- HLA-A*11:01: This allele has also been confirmed to present the **GADGVGKSA** peptide, expanding the potential patient population that could benefit from targeting this neoantigen.

Immunogenicity

GADGVGKSA has been shown to be immunogenic, capable of stimulating and activating cytotoxic T-lymphocytes (CTLs) that can recognize and kill cancer cells presenting this neoantigen. The immunogenicity is dependent on the specific T-cell receptor (TCR) repertoire of the individual and the context of the tumor microenvironment. Studies have successfully isolated and characterized TCRs with high affinity and specificity for the **GADGVGKSA**-HLA complex.

Quantitative Data Summary

The following tables summarize key quantitative data related to the **GADGVGKSA** neoantigen. It is important to note that specific binding affinities of the **GADGVGKSA** peptide to its restricting HLA alleles are not widely available in the public domain. However, data from related studies and predictions provide valuable context.



Parameter	HLA Allele	Value	Method	Reference
Predicted Binding Affinity (IC50)	HLA-C08:02	< 15,000 nM	In silico prediction (NetMHC4.0)	
Experimental Binding	HLA-C08:02	Successful refolding with mutant peptide, not with wild-type	Protein refolding	
TCR Binding Affinity (KD)	HLA-A11:01 (with related VVVGADGVGK peptide)	63 μM (for a wild-type TCR)	Surface Plasmon Resonance	_
Recombinant HLA Monomer Affinity (KD)	HLA-A11:01 (with VVVGADGVGK peptide)	14.91 nM	Surface Plasmon Resonance	Not found in search results

Table 1: Peptide-HLA and TCR-pMHC Binding Affinities



Assay	T-Cell Specificity	Target HLA	EC50 Value	Notes	Reference
Functional Avidity	TCR9a (GADGVGKS A-specific)	HLA-C08:02	20-fold enhancement with A18L substitution	The EC50 of the parental TCR9a was enhanced by substituting the C-terminal alanine of the peptide with leucine.	
Functional Avidity	KRAS G12V- specific TCRs	HLA-A11:01	≤1 nM	While not for GADGVGKS A, this data for a similar KRAS neoantigen demonstrates the high functional avidity that can be achieved.	

Table 2: T-Cell Functional Avidity

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification, validation, and therapeutic targeting of the **GADGVGKSA** neoantigen.

Identification of GADGVGKSA by Mass Spectrometry-based Immunopeptidomics

This protocol outlines the steps to identify HLA-presented peptides directly from tumor tissue.



Workflow for Neoantigen Identification

Caption: Workflow for identifying HLA-presented peptides from tumor tissue.

Methodology:

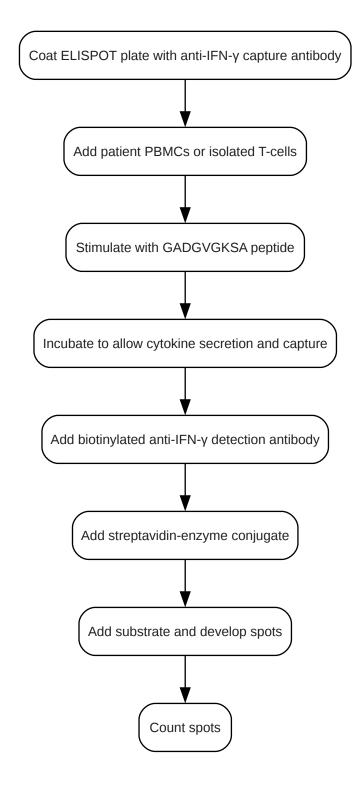
- Tissue Lysis: Snap-frozen tumor tissue is pulverized and lysed in a buffer containing detergents (e.g., 0.25% sodium deoxycholate, 1% octyl-β-D-glucopyranoside) and protease inhibitors to solubilize membrane proteins while preserving HLA-peptide complexes.
- Immunoaffinity Purification: The lysate is cleared by centrifugation and incubated with pan-HLA class I-specific antibodies (e.g., W6/32) or allele-specific antibodies cross-linked to protein A/G beads. This specifically captures HLA-peptide complexes.
- Washing: The beads are extensively washed with a series of buffers of decreasing salt concentration and detergent to remove non-specifically bound proteins.
- Peptide Elution: HLA-bound peptides are eluted from the antibodies using a mild acid solution (e.g., 0.1% trifluoroacetic acid).
- Peptide Cleanup and Concentration: The eluted peptides are separated from the larger HLA molecules by filtration and concentrated using a C18 solid-phase extraction column.
- LC-MS/MS Analysis: The purified peptides are analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are separated by reverse-phase chromatography and fragmented in the mass spectrometer.
- Database Searching: The resulting fragmentation spectra are searched against a custom protein sequence database that includes the mutated KRAS G12D sequence to identify the GADGVGKSA peptide.

Assessment of GADGVGKSA Immunogenicity

This assay quantifies the number of T-cells that secrete a specific cytokine (e.g., IFN-y) upon stimulation with the **GADGVGKSA** peptide.

ELISPOT Assay Workflow





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Caption: Workflow for the IFN-y ELISPOT assay.

Methodology:



- Plate Coating: A 96-well ELISPOT plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-y) and incubated overnight at 4°C.
- Blocking: The plate is washed and blocked to prevent non-specific binding.
- Cell Plating: Peripheral blood mononuclear cells (PBMCs) or isolated T-cells from a patient are added to the wells.
- Stimulation: The **GADGVGKSA** peptide is added to the wells at various concentrations. A negative control (no peptide) and a positive control (e.g., phytohemagglutinin) are included.
- Incubation: The plate is incubated for 18-24 hours at 37°C in a CO2 incubator to allow for cytokine secretion.
- Detection: The cells are removed, and a biotinylated detection antibody specific for the cytokine is added.
- Signal Amplification: After washing, an enzyme-linked streptavidin conjugate (e.g., streptavidin-alkaline phosphatase) is added.
- Spot Development: A substrate is added that is converted by the enzyme into an insoluble colored precipitate, forming a spot at the location of each cytokine-secreting cell.
- Analysis: The spots are counted using an automated ELISPOT reader.

This classic cytotoxicity assay measures the ability of **GADGVGKSA**-specific T-cells to lyse target cells presenting the neoantigen.

Chromium-51 Release Assay Workflow

Caption: Workflow for the Chromium-51 release cytotoxicity assay.

Methodology:

 Target Cell Labeling: Target cells (e.g., T2 cells, which are TAP-deficient and can be loaded with exogenous peptides) are incubated with radioactive sodium chromate (Na2^51CrO4).
 The ^51Cr is taken up by the cells.



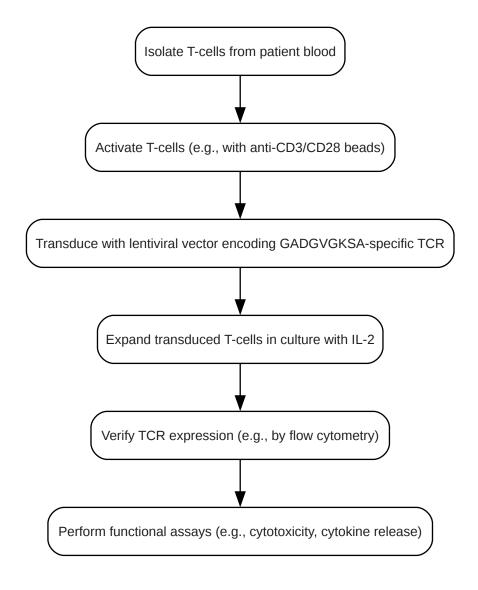
- Peptide Pulsing: The labeled target cells are washed and then incubated with the GADGVGKSA peptide to load it onto the HLA molecules on the cell surface.
- Co-culture: The peptide-pulsed target cells are co-cultured with effector T-cells at various effector-to-target (E:T) ratios in a 96-well plate.
- Incubation: The plate is incubated for 4-6 hours at 37°C to allow the T-cells to recognize and lyse the target cells.
- Supernatant Collection: The plate is centrifuged, and the supernatant, containing the released ^51Cr from lysed cells, is collected.
- Radioactivity Measurement: The amount of radioactivity in the supernatant is measured using a gamma counter.
- Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula:
 Specific Lysis = [(Experimental Release Spontaneous Release) / (Maximum Release Spontaneous Release)] x 100
 - Experimental Release: Radioactivity in the supernatant of co-cultured wells.
 - Spontaneous Release: Radioactivity in the supernatant of target cells incubated without effector cells.
 - Maximum Release: Radioactivity in the supernatant of target cells lysed with a detergent.

Generation and Functional Testing of GADGVGKSA-Specific TCR-T Cells

This protocol describes the generation of T-cells engineered to express a TCR that recognizes the **GADGVGKSA** neoantigen.

Lentiviral Transduction for TCR-T Cell Generation





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Caption: Workflow for generating **GADGVGKSA**-specific TCR-T cells.

Methodology:

- T-cell Isolation and Activation: T-cells are isolated from a patient's peripheral blood and activated in vitro using anti-CD3 and anti-CD28 antibodies, typically coated on beads.
- Lentiviral Vector Production: A lentiviral vector is produced that contains the genetic sequences for the alpha and beta chains of a **GADGVGKSA**-specific TCR.
- Transduction: The activated T-cells are incubated with the lentiviral vector. The virus infects
 the T-cells and integrates the TCR genes into their genome.



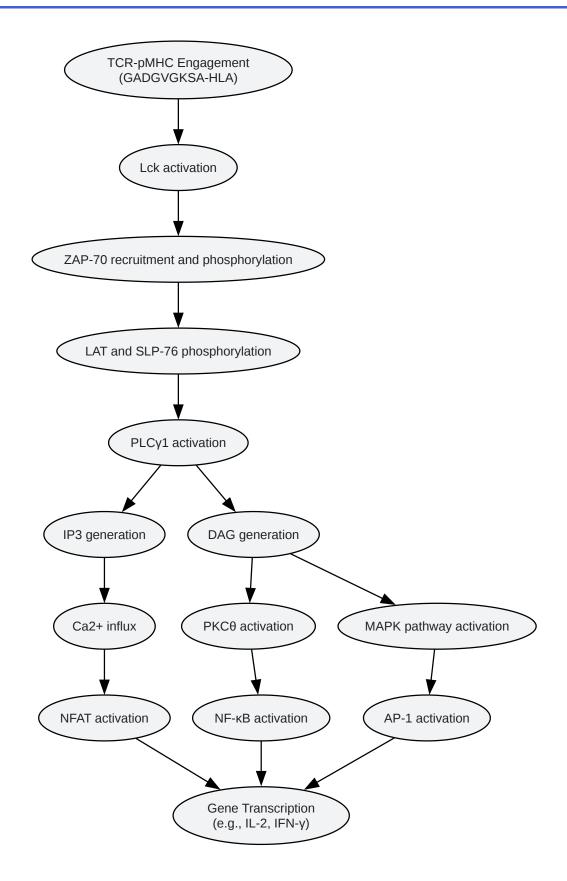
- Expansion: The transduced T-cells are expanded in culture using cytokines such as Interleukin-2 (IL-2) to generate a large number of therapeutic cells.
- Verification of TCR Expression: The expression of the engineered TCR on the surface of the T-cells is confirmed using flow cytometry with antibodies specific for the TCR chains or with a pMHC tetramer.
- Functional Testing: The functionality of the TCR-T cells is assessed using in vitro assays, such as cytotoxicity assays against GADGVGKSA-positive target cells and cytokine release assays.

Signaling Pathways

Upon recognition of the **GADGVGKSA**-HLA complex, the T-cell receptor initiates a complex intracellular signaling cascade that leads to T-cell activation, proliferation, and effector functions.

T-Cell Receptor Signaling Pathway





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Caption: Simplified T-cell receptor signaling cascade.



This signaling cascade culminates in the transcription of genes essential for T-cell effector functions, including cytokines like IFN-y and TNF- α , and cytotoxic molecules like granzymes and perforin, which ultimately lead to the killing of the cancer cell.

Conclusion

The **GADGVGKSA** neoantigen represents a highly specific and immunogenic target for the treatment of KRAS G12D-mutant cancers. The detailed experimental protocols and understanding of the underlying biology provided in this guide are intended to facilitate further research and development in this promising area of cancer immunotherapy. The continued investigation of **GADGVGKSA** and other neoantigens holds the key to unlocking the full potential of personalized cancer treatments.

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- To cite this document: BenchChem. [GADGVGKSA: An In-depth Technical Guide to a Prominent KRAS G12D Neoantigen]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12393105#gadgvgksa-as-a-cancer-neoantigen]

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